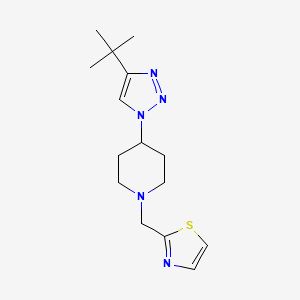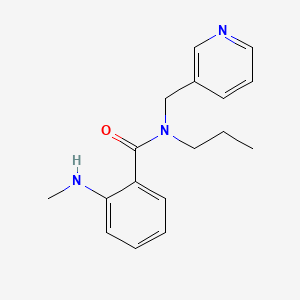![molecular formula C19H28N2O3S B3815041 N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide
描述
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been studied for its potential therapeutic properties. This compound is also known as TAK-659 and is currently being researched for its use in treating various types of cancer and autoimmune diseases. In
作用机制
The mechanism of action of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for B-cell proliferation and survival. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as CLL and NHL. Additionally, inhibition of BTK can lead to the suppression of autoantibody production, which is important in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit BTK, which leads to the suppression of B-cell proliferation and survival. Additionally, it has been found to suppress autoantibody production, which is important in the treatment of autoimmune diseases. N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has also been found to have an effect on T-cells, which are important in the immune response.
实验室实验的优点和局限性
One advantage of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, its inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies. However, one limitation of this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for the study of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide. One direction is the further exploration of its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors is an important future direction. The combination of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide with other therapies is also an important future direction. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound is an important future direction for the development of new therapies.
科学研究应用
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been studied for its potential therapeutic properties in various types of cancer and autoimmune diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have potential therapeutic properties in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-11-8-20-19(22)15-3-2-4-18(13-15)24-17-5-9-21(10-6-17)16-7-12-25-14-16/h2-4,13,16-17H,5-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQDVGNIBIXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B3814970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(dimethylamino)-2-(2-methylphenyl)acetamide](/img/structure/B3814977.png)

![methyl (2S*,4R*)-4-hydroxy-1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidine-2-carboxylate](/img/structure/B3814994.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3815009.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)



![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide](/img/structure/B3815038.png)

![7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)
amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3815057.png)
![2-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815064.png)